![molecular formula C6H6ClNO3S2 B063090 (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 160982-16-1](/img/structure/B63090.png)

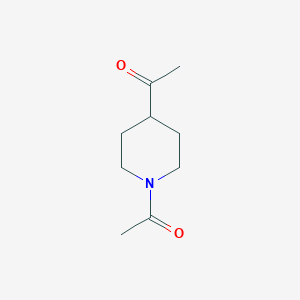

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Übersicht

Beschreibung

Synthesis Analysis

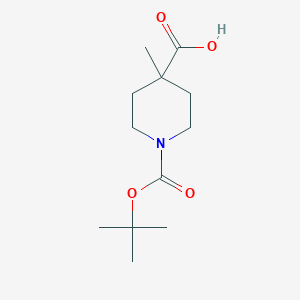

The synthesis of related compounds involves several key steps, including N-alkylation, ring expansion, and reaction with various nucleophiles under specific conditions. For instance, a novel series of biologically active 4-hydroxy-2H-1,2-benzothiazine derivatives were synthesized starting from ultrasonic-mediated N-alkylation of sodium saccharin, demonstrating the complexity and specificity required in synthesizing such compounds (Zia-ur-Rehman et al., 2009).

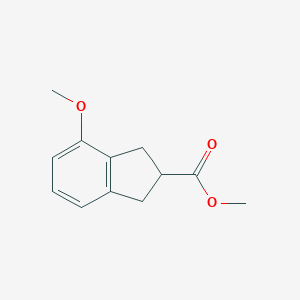

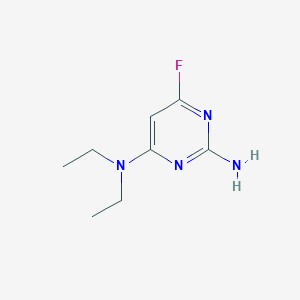

Molecular Structure Analysis

The molecular structure of thieno[3,2-e][1,2]thiazine derivatives is characterized by extensive intramolecular hydrogen bonds, which stabilize the compound's structure. This is exemplified in the study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, where the heterocyclic thiazine rings adopt half-chair conformations, indicating the importance of intramolecular interactions in defining the structure (Siddiqui et al., 2008).

Chemical Reactions and Properties

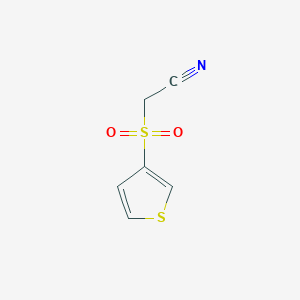

Thieno[3,2-e][1,2]thiazine derivatives are involved in various chemical reactions, demonstrating a range of reactivities. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used as a catalyst for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting the compound's utility in facilitating diverse chemical transformations (Khazaei et al., 2015).

Wissenschaftliche Forschungsanwendungen

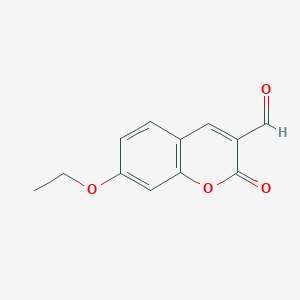

Facile Synthesis and Biological Activity

A novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized, showcasing the chemical versatility of thieno[3,2-e][1,2]thiazine derivatives. This synthesis involved ultrasonic mediated N-alkylation, ring expansion, and hydrazinolysis, followed by reaction with various benzaldehydes. Preliminary evaluation of these compounds revealed their antibacterial and DPPH radical scavenging activities, indicating their potential in developing new therapeutic agents (Zia-ur-Rehman et al., 2009).

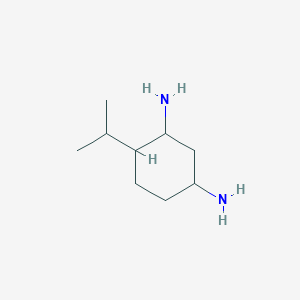

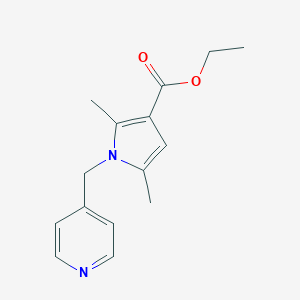

Activation of Potassium Channels

6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide derivatives have been identified as potent activators of ATP-sensitive potassium (K(ATP)) channels in pancreatic beta-cells. This activity was characterized by effects on membrane potential and insulin release in vitro, and by their competitive inhibition of [(3)H]glibenclamide binding, indicating a significant potential for these compounds in modulating insulin release and treating conditions like diabetes (Nielsen et al., 2002).

Catalyst in Organic Synthesis

The compound N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives via a one-pot multi-component reaction in water. This method is notable for its compliance with green chemistry protocols, demonstrating the compound's utility in facilitating environmentally friendly chemical synthesis (Khazaei et al., 2015).

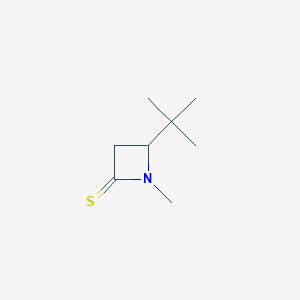

Regioselective Synthesis and Application Towards Triazole Linker

An efficient regioselective synthesis of 4-iodo-2,3-disubstituted-2H-thieno[3,2-e][1,2]thiazine-1,1-dioxide derivatives via an iodocyclization approach was developed. This method facilitated the synthesis of thiophene-fused sultam derivatives, demonstrating the strategic utility of these compounds in constructing complex molecular architectures suitable for further functionalization and potential pharmaceutical application (Barange et al., 2014).

Eigenschaften

IUPAC Name |

(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJGKGNJDCLNPM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471786 | |

| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide | |

CAS RN |

160982-16-1, 138890-89-8 | |

| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

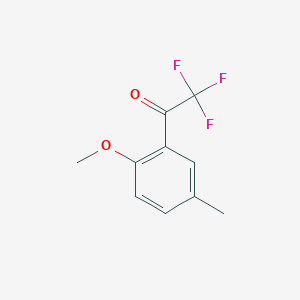

![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)